Patulin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in common organic solvents; insoluble in petroleum ether

Soluble in wate

Synonyms

Canonical SMILES

Food Science

Mitigating Patulin Contamination

Due to its adverse health effects, minimizing patulin levels in food products is crucial. Researchers explore various strategies like good agricultural practices, controlling storage conditions, and using specific processing methods to limit fungal growth and patulin production . Notably, research on biological control agents like antagonistic yeasts and bacteria shows promise in effectively degrading patulin .

Understanding Fungal Pathogenicity

Patulin's role in fungal pathogenicity, particularly in the context of apple decay caused by Penicillium expansum, is an ongoing area of research. Studies utilizing mutant strains with reduced patulin production have demonstrated a correlation between patulin and fungal virulence, suggesting its potential role in the infection process .

Toxicology and Cell Biology

While patulin's toxicity to humans and animals is well-established, research delves deeper into its specific mechanisms. Studies have revealed its potential to induce genotoxicity, neurotoxicity, and even carcinogenic effects, although further research is needed to fully elucidate these mechanisms .

Potassium Uptake Inhibitor

Interestingly, patulin finds application in scientific research as a specific inhibitor of potassium uptake in plant and animal cells. This property allows researchers to study cellular potassium channels and their role in various physiological processes .

Patulin is a mycotoxin classified as a toxic lactone, primarily produced by molds in the genera Penicillium and Aspergillus. It is particularly associated with rotting fruits, especially apples, and can also be found in other fruits and some vegetables. The compound is a cyclic structure characterized by its low molecular weight and stability in fruit juices, making it a significant concern in food safety. Patulin contamination typically occurs in damaged or decaying fruits, where the molds thrive, leading to potential health risks for consumers .

Patulin's chemical structure is that of a furopyran and lactone, specifically described as (2H-pyran-3(6H)-ylidene)acetic acid with hydroxy groups at positions 2 and 4. Its reactivity includes:

- Hydrolysis: Patulin can undergo hydrolysis under acidic or basic conditions, potentially leading to the formation of other toxic compounds.

- Degradation: During food processing or storage, patulin may degrade into various metabolites, which can sometimes be more toxic than the parent compound .

- Interaction with Biomolecules: Patulin can interact with proteins and nucleic acids, which may contribute to its biological activity and toxicity .

Patulin is naturally synthesized by specific molds through polyketide biosynthesis pathways. The synthesis involves several enzymatic reactions:

- Polyketide Synthase Pathway: This pathway includes multiple steps where acetyl-CoA and malonyl-CoA are utilized to form polyketides.

- Cyclization: The linear polyketide undergoes cyclization to form the lactone structure characteristic of patulin.

- Post-Translational Modifications: Further enzymatic modifications lead to the final structure of patulin .

Research has explored how patulin interacts with other compounds in food matrices:

- Food Matrix Effects: The presence of sugars like sucrose may protect patulin from degradation during heat treatment.

- Co-occurrence with Other Mycotoxins: Patulin often coexists with other mycotoxins produced by different fungal species, complicating risk assessments for contaminated food products .

Patulin shares structural and functional similarities with several other mycotoxins. Here are some notable comparisons:

| Compound | Structure Type | Primary Source | Toxicity Level |

|---|---|---|---|

| Aflatoxin | Polyketide | Aspergillus species | Highly toxic |

| Ochratoxin A | Fungal metabolite | Aspergillus and Penicillium | Carcinogenic potential |

| Citrinin | Polyketide | Penicillium species | Nephrotoxic |

| Zearalenone | Non-steroidal estrogen | Fusarium species | Endocrine disruptor |

Patulin is unique due to its specific association with fruit decay and its distinct biosynthetic pathway compared to these other mycotoxins. While all these compounds pose health risks, their sources and mechanisms of action vary significantly .

Patulin was first isolated in 1943 from Penicillium patulum (now P. griseofulvum) during antibiotic screening efforts. Initial clinical trials, including the 1944 British Medical Research Council (MRC) study, explored its use for treating the common cold but revealed negligible efficacy and significant toxicity. By the 1960s, patulin’s classification shifted from antibiotic to mycotoxin due to its association with food spoilage and adverse health effects.

Classification and Taxonomic Position

Patulin (C₇H₆O₄) is a polyketide lactone with a molecular weight of 154 g/mol. It is synthesized by:

Molecular Structure and Formula

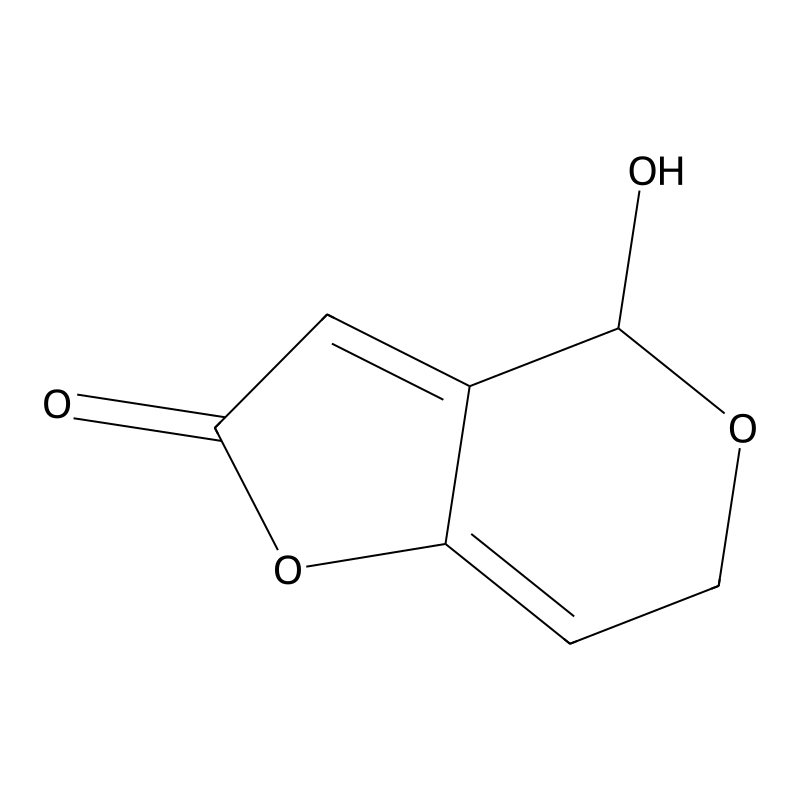

Patulin possesses the molecular formula C₇H₆O₄ with a molecular weight of 154.12 grams per mole [1] [3]. The compound exhibits a monoisotopic mass of 154.026609 atomic mass units [3]. The International Union of Pure and Applied Chemistry name for patulin is 4-hydroxy-2H,4H,6H-furo[3,2-c]pyran-2-one [8] [31] [32]. The Chemical Abstracts Service registry number for this compound is 149-29-1 [2] [3] [4].

The molecular structure of patulin consists of a bicyclic lactone framework featuring a fused furan-pyran ring system [1] [2]. The compound contains a furopyran lactone structure with specific substitution patterns including hydroxy groups at strategic positions [1]. The structural formula can be represented by the Simplified Molecular Input Line Entry System notation: OC1OCC=C2OC(=O)C=C12 [3] [4] [8].

| Property | Value |

|---|---|

| Molecular Formula | C₇H₆O₄ |

| Molecular Weight | 154.12 g/mol |

| Monoisotopic Mass | 154.026609 g/mol |

| CAS Registry Number | 149-29-1 |

| IUPAC Name | 4-hydroxy-2H,4H,6H-furo[3,2-c]pyran-2-one |

Physical Properties

Appearance and Organoleptic Characteristics

Patulin presents as a white crystalline powder or crystals at room temperature [2] [8] [31]. The compound exhibits a compact prismatic crystal structure [2]. Under standard conditions, patulin appears as a colorless to white crystalline solid with well-defined crystal faces [5] [8] [9]. The material demonstrates no characteristic odor under normal handling conditions [12].

Solubility Profile

Patulin demonstrates excellent water solubility, being readily soluble in aqueous solutions [2] [5] [7]. The compound exhibits significant solubility in ethyl acetate at concentrations approaching 50 milligrams per milliliter [7] [19]. Patulin shows good solubility in various organic solvents including dimethyl sulfoxide, methanol, and ethanol [7]. The compound also dissolves effectively in chloroform and diethyl ether [5] [7]. The water-soluble nature of patulin contributes to its stability in aqueous food matrices [5] [6].

| Solvent | Solubility |

|---|---|

| Water | Highly soluble |

| Ethyl Acetate | ~50 mg/mL |

| Dimethyl Sulfoxide | Soluble |

| Methanol | Soluble |

| Ethanol | Soluble |

| Chloroform | Soluble |

Melting and Boiling Points

The melting point of patulin ranges from 105 to 114 degrees Celsius, with various sources reporting specific ranges within this bracket [4] [8] [9] [10] [11] [31]. Most commonly cited melting point values fall between 108 and 111 degrees Celsius [9] [10]. The boiling point of patulin has been calculated at 513.7 plus or minus 50.0 degrees Celsius at 760 millimeters of mercury pressure [10] [11]. The flash point of the compound is reported at 226.8 plus or minus 23.6 degrees Celsius [10] [11].

Stability Parameters

Patulin demonstrates remarkable thermal stability, particularly under acidic conditions [13]. The compound remains stable at temperatures ranging from 105 to 125 degrees Celsius in aqueous solutions with pH values between 3.5 and 5.5 [13]. The thermal stability decreases significantly as pH increases above 6.0 [13] [30]. Under highly acidic conditions at pH 3.5, patulin shows minimal degradation during extended heating periods [13] [23].

The half-life of patulin varies dramatically with pH conditions. At pH 6.0, the compound exhibits a half-life of 1310 hours, while at pH 8.0, the half-life decreases to 64 hours [13]. Heat treatment at 90 degrees Celsius for 30 minutes results in only 18.81 percent degradation of initial patulin concentration in apple juice matrices [13].

| Condition | Stability/Degradation | Notes |

|---|---|---|

| pH 3.5-5.5, Room Temperature | Stable | Most stable pH range |

| pH 6.0, Room Temperature | Half-life: 1310 hours | Slowly degrades |

| pH 8.0, Room Temperature | Half-life: 64 hours | Rapidly decomposes |

| 105-125°C, pH 3.5-5.5 | Stable | Heat stable in acidic conditions |

Spectroscopic Characteristics

UV-Visible Spectroscopy

Patulin exhibits characteristic ultraviolet-visible absorption properties that facilitate its identification and quantification [18]. The compound shows absorption maxima at specific wavelengths that correspond to its conjugated system within the bicyclic lactone structure [14]. Ultraviolet radiation at 254 nanometers effectively degrades patulin following first-order kinetics, with the degradation rate influenced by fluence rate and sample characteristics [14]. The ultraviolet fluence required at 254 nanometers to achieve 90 percent degradation of patulin is 84.3 millijoules per square centimeter [14].

IR and FTIR Spectra

Fourier Transform Infrared spectroscopy reveals characteristic absorption bands for patulin across the fingerprint region [5] [15]. The infrared spectrum contains absorption bands at 5.6, 5.9, and 6.1 micrometers in the double bond region [5]. Key absorption peaks include bands at 3553 wavenumbers per centimeter corresponding to hydroxyl group stretching vibrations [15]. Additional significant peaks appear at 3412 to 3429 wavenumbers per centimeter representing symmetrical and asymmetrical hydroxyl and amino group stretching [15].

The carbonyl stretching vibration appears prominently at 1643 to 1645 wavenumbers per centimeter [15]. Other important peaks include those at 1541 wavenumbers per centimeter for carboxylate stretching and 1404 wavenumbers per centimeter for sulfhydryl and carbon-nitrogen bending vibrations [15].

| Wavenumber (cm⁻¹) | Assignment | Intensity |

|---|---|---|

| 3553 | O-H stretching | Strong |

| 3412-3429 | O-H/N-H stretching | Strong, broad |

| 2927 | C-H/CH₂ stretching | Medium |

| 1643-1645 | C=O stretching | Strong |

| 1541 | COO⁻ stretching | Medium |

NMR Spectroscopic Profile

Nuclear Magnetic Resonance spectroscopy provides detailed structural information for patulin through both proton and carbon-13 analyses [17] [18]. The proton Nuclear Magnetic Resonance spectrum shows characteristic signals at 6.04 parts per million for the H-3 proton, 6.03 parts per million for the H-4 proton, and 6.01 parts per million for the H-7 proton [18]. The methylene protons at position 6 appear as two separate multipiples at 4.38 and 4.66 parts per million [18]. The hydroxyl proton at position 4 resonates at 6.34 parts per million [18].

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbonyl carbon at position 2 at 168.5 parts per million [18]. The quaternary carbons appear at 152.0 parts per million for C-3a and 146.4 parts per million for C-7a [18]. Methine carbons show characteristic signals at 109.8 parts per million for C-3, 88.5 parts per million for C-4, and 108.1 parts per million for C-7 [18]. The methylene carbon at position 6 appears at 58.9 parts per million [18].

| Position | ¹H NMR (ppm) | ¹³C NMR (ppm) | COSY Coupling |

|---|---|---|---|

| 2 | — | 168.5 (Cq) | — |

| 3 | 6.04 (1H) | 109.8 (CH) | — |

| 4 | 6.03 (1H) | 88.5 (CH) | 6.34 |

| 6 | 4.38/4.66 (2H) | 58.9 (CH₂) | 6.01 |

| 7 | 6.01 (1H) | 108.1 (CH) | 4.38, 4.66 |

Mass Spectrometry Characteristics

Mass spectrometry analysis of patulin reveals characteristic fragmentation patterns that facilitate identification [17] [19] [22]. The molecular ion peak appears at mass-to-charge ratio 153.0197 in negative ion mode electrospray ionization [19] [22]. The base peak fragment occurs at mass-to-charge ratio 109.0277, corresponding to the loss of carbon dioxide and hydrogen from the molecular ion [1] [22]. Additional significant fragments include peaks at mass-to-charge ratio 125.0219 and 111.0078 [1] [19].

In positive ion mode, patulin shows molecular ion peaks at mass-to-charge ratio 155.0 for the protonated molecule and 177.0 for the sodium adduct [18]. The fragmentation pattern includes the characteristic loss of ethylene oxide to form the ion at mass-to-charge ratio 109, which occurs through rearrangement of the molecular ion [17].

| Ion Type | m/z Value | Relative Intensity |

|---|---|---|

| Molecular Ion [M-H]⁻ | 153.0197 | Base peak (100%) |

| Fragment [M-CO₂H]⁻ | 109.0277 | 283 |

| Fragment [M-C₂H₂O]⁻ | 125.0219 | 174 |

| Fragment [M-CO₂]⁻ | 111.0078 | Variable |

Chemical Reactivity

Functional Group Reactivity

Patulin exhibits significant electrophilic reactivity due to its α,β,γ,δ-unsaturated lactone moiety [20] [21]. The compound readily undergoes nucleophilic addition reactions at the electrophilic C-7 position [20]. The bicyclic lactone structure contains multiple reactive sites including the lactone carbonyl group and the alkene functionality [21]. The hydroxyl group at position 4 contributes to the overall reactivity profile through hydrogen bonding interactions [24].

The electrophilic nature of patulin enables it to form covalent adducts with various nucleophilic species [21]. The compound demonstrates particular reactivity toward sulfur-containing nucleophiles, resulting in complex reaction pathways [20] [21]. The unsaturated lactone system facilitates Michael addition reactions with appropriate nucleophiles [23].

Stability in Various Media and pH Conditions

Patulin exhibits pH-dependent stability characteristics that significantly influence its behavior in different media [13] [23] [30]. The compound demonstrates maximum stability in acidic conditions, particularly at pH values between 3.5 and 5.5 [13] [30]. Under these conditions, patulin remains stable for extended periods without significant degradation [13].

The stability decreases markedly as pH increases above 6.0 [13] [30]. In alkaline conditions, patulin undergoes rapid decomposition with a half-life of 64 hours at pH 8.0 [13]. The compound shows enhanced stability in the presence of sucrose, which protects patulin from degradation during heat treatment [6]. Patulin demonstrates excellent stability in apple juice and grape juice matrices under acidic conditions [6].

Reactions with Nucleophiles

Patulin readily reacts with various nucleophilic species through multiple reaction pathways [20] [21] [24]. The initial reaction typically involves nucleophilic addition to the electrophilic C-7 position of the unsaturated lactone system [20]. This reaction leads to the formation of transient hemiacetal intermediates that exist in equilibrium with ring-opened hydroxy-aldehyde forms [20].

The compound shows particular reactivity toward amino-containing nucleophiles, forming stable adducts with amino acids and proteins [24]. Patulin can react with lysine and histidine residues in proteins, leading to the formation of intermolecular and intramolecular crosslinks [24]. The reaction with primary amines proceeds through multiple pathways, resulting in complex product mixtures [25].

Thiol-Adduct Formation

Patulin demonstrates exceptional reactivity toward thiol-containing compounds, forming stable covalent adducts through Michael addition reactions [21] [23] [25]. The reaction with cysteine proceeds rapidly under physiological conditions, resulting in the formation of patulin-cysteine adducts [23] [25]. These reactions occur spontaneously at near-neutral pH values and are enhanced under acidic conditions [23] [26].

The thiol-Michael addition mechanism involves nucleophilic attack at the C-7 position of patulin, leading to the formation of multiple adduct structures [21] [25]. With simple thiol compounds such as 2-mercaptoethanol, patulin forms up to sixteen different adduct structures through complex reaction pathways [21]. The reaction with glutathione produces both acyclic and cyclic adducts, with the cyclic forms arising from intramolecular cyclization involving amino groups [25].

Physical Description

Solid

Color/Form

White...crystalline solid

CRYSTALS FROM BENZENE

Colorless crystals, prisms, or plates from Et2O or trichloromethane

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Odor

Melting Point

111 °C

UNII

GHS Hazard Statements

H300 (93.18%): Fatal if swallowed [Danger Acute toxicity, oral];

H315 (88.64%): Causes skin irritation [Warning Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

MeSH Pharmacological Classification

Mechanism of Action

Exposure of human embryonic kidney (HEK293) cells to patulin (PAT) led to a dose- and time-dependent increase in the phosphorylation of two major mitogen-activated protein kinases (MAPKs), p38 kinase and c-Jun N-terminal kinase (JNK). The phosphorylated forms of MAPK kinase 4 (MKK4), c-Jun, and ATF-2 were also seen in PAT-treated cultures. The cell death caused by PAT was significantly reduced by the p38 kinase inhibitor, SB203580, but not by the JNK inhibitor, SP600125. Neither p38 kinase nor JNK played a role in the PAT-induced DNA damage. In PAT-treated cells, inactivation of double-stranded RNA-activated protein kinase R (PKR) by the inhibitor, adenine, markedly suppressed JNK and ERK phosphorylation. Treatment of HEK293 cells with PAT-cysteine adduct, a chemical derivative of PAT, showed no effect on MAPK signaling pathways, cell viability, or DNA integrity. These results indicate that PAT causes rapid activation of p38 kinase and JNK in HEK293 cells, but only the p38 kinase signaling pathway contributes to the PAT-induced cell death. PKR also plays a role in PAT-mediated MAPK activation.

/The effects of patulin (PAT)/ on oxidative stress in various mammalian cell lines were investigated. When cell-permeating fluorescent dyes were used as indicators of the generation of reactive oxygen species (ROS) ... PAT treatment directly increased intracellular oxidative stress in human embryonic kidney (HEK293) and human promyelocytic leukemia (HL-60) cells. Lipid peroxidation levels were also significantly increased in HL-60 cells and mouse kidney homogenates treated with PAT. Suppression of CuZn-superoxide dismutase (SOD) expression in mammalian cells by small interfering RNA resulted in an increase in PAT-mediated membrane damage, while overexpression of human CuZn-SOD or catalase led to a reduction in damage, indicating the involvement of ROS in PAT toxicity. Pretreatment of HEK293 cells with Tiron, a free radical scavenger, reduced the phosphorylation levels of extracellular signal-regulated kinase (ERK) 1/2 elicited by PAT. The ERK1/2 signaling pathway inhibitor, U0126, also significantly decreased the levels of ROS associated with PAT treatment. These findings indicate that PAT treatment results in the ROS production in mammalian cells, and ROS partially contributes to PAT-induced cytotoxicity. Activation of ERK1/2 signaling pathway is correlated with PAT-mediated ROS.

Patulin caused a dose-dependent inhibition of Na+-K+ ATPase activity in mouse brain and kidney tissue. In vitro and in vivo results suggest possible patulin-mediated effects in the mouse through disruption of ATPase systems.

Vapor Pressure

Pictograms

Acute Toxic;Irritant

Other CAS

149-29-1

Absorption Distribution and Excretion

Adult rats of both sexes were given a single oral dose of (14)C-patulin and were sacrificed at various time intervals from 4 hours to 7 days following administration of the mycotoxin. The treated group was exposed to daily oral doses of unlabeled patulin (dissolved in pH 5.0 citrate buffer) in utero and for 41 to 66 weeks after weaning, while the controls were given the buffer only throughout gestation and for 38 to 81 weeks after weaning. Approximately 49% of the administered (14)C radioactivity was recovered from feces and 36% from urine within 7 days after dosing. Most of the excretion of labeled material occurred within the first 24 hours. All of the (14)C activity detected in the urine samples was either metabolites and/or conjugates of the original (14)c-patulin. About 1-2% of the total radioactivity was recovered as (14)CO2 from expired air. (14)C radioactivity in various tissues and organs was determined throughout the 7 day period; the most significant retention site was the red blood cells.

Metabolism Metabolites

Metabolism of patulin is limited. No metabolic products have been identified. It is quite likely that the metabolic fragments or conjugated metabolites of patulin either are bound to the cell membrane or become incorporated into the cellular components. (L1943)

Wikipedia

Use Classification

Methods of Manufacturing

Patulin is not produced commercially, but it is available from one company in the US for experimental purposes only and is also available in Israel. This chemical is not authorized for use as a drug by the US Food and Drug Administration.

General Manufacturing Information

The aim of this study was to evaluate different species of Penicillium to identify those which have the potential to produce the greatest amount of the mycotoxin, patulin. ... Eleven different strains ... included Penicillium expansum, Penicillium griseofulvum (formerly Penicillium urticae), Penicillium clavigerum, and Penicillium coprobium and a recent Penicillium sp. isolated from an apple. Cultures were grown in duplicate in three different liquid media: potato dextrose, malt extract, and glucose/yeast extract/peptone, both with and without manganese supplementation. Patulin production was compared at 24, 48, 72, and 96 hr. Variability in patulin production occurred among the different species, growth media used, and time of incubation. All three of the P. griseofulvum isolates were the highest producers of patulin at 96 hr. For most of the strains, potato dextrose broth supplemented with manganese was optimal for maximum production of patulin. Although P. expansum is frequently cited as the most likely source of patulin in apple juice, certain other Penicillium species are capable of producing more patulin than strains of P. expansum. The apple juice industry should be alert to the possibility that Penicillium species other than P. expansum can be responsible for the occurrence of patulin.

Activated charcoal at 5 mg/mL reduced patulin in naturally contaminated cider to nondetectable levels.

Trimming removed 93-99% of the total patulin, regardless of incubation temperature, fungus strain or apple variety.

For more General Manufacturing Information (Complete) data for PATULIN (6 total), please visit the HSDB record page.

Analytic Laboratory Methods

Gas chromatography/mass spectrometry (GC/MS) with negative ion chemical ionization permits detection of underivatized patulin in apple juice extracts while minimizing co-extractive responses. The technique has been used with a variety of capillary columns in quadrupole, ion trap, and magnetic sector GC/MS instruments to confirm presumptive findings of patulin in apple juice at concentrations ranging from 68 to 3700 ug/L. The demonstrated ability to use any of these 3 mass spectrometers and several capillary columns to confirm the identity of patulin are significant strengths of the technique.

The performance of 4 purification methods for the analysis of patulin in apple juice was evaluated by high-performance liquid chromatography (HPLC). Samples were spiked with patulin at 10, 20, 50, 100, and 150 ppb (ng/mL) and extracted by one of 4 methods (3 solid-phase extraction and one liquid-liquid extraction), and then analyzed by HPLC-UV under the same isocratic conditions. The methods were validated for recovery, linearity, and precision at high and low concentrations. Recoveries were all > 70% for spiking range 10-150 ppb. The relative standard deviation for repeatability was found to meet European Union Directive requirements. In addition, all the methods showed baseline separation from hydroxymethylfurfural.

A simple and sensitive method for the determination of patulin in fruit juice and dried fruit samples was developed using a fully automated method consisting of in-tube solid-phase microextraction (SPME) coupled with liquid chromatography-mass spectrometry (LC-MS). ... The within-day and between-day precision (relative standard deviations) were below 0.8% and 5.0% (n=6), respectively. This method was applied successfully for the analysis of fruit juice and dried fruit samples without interference peaks. The recoveries of patulin spiked into apple juice were > 92%, and the relative standard deviations were < 4.5%. Patulin was detected at ng/mL levels in various commercial apple juice samples.

For more Analytic Laboratory Methods (Complete) data for PATULIN (8 total), please visit the HSDB record page.

Interactions

Dates

Novel SeS2-loaded Co MOF with Au@PANI comprised electroanalytical molecularly imprinted polymer-based disposable sensor for patulin mycotoxin

Sathish Panneer Selvam, Abhijit N Kadam, K Rudharachari Maiyelvaganan, Muthuramalingam Prakash, Sungbo ChoPMID: 34000454 DOI: 10.1016/j.bios.2021.113302

Abstract

An SeS-loaded Co MOF and Au@PANI nanocomposite comprising the base matrix of the electrode was developed with electropolymerized molecularly imprinted polymer (MIP) consisting of p-aminobenzoic acid (PABA) and patulin (PT) to detect PT molecules based on the PT imprinted cavities. SeS

@Co MOF and Au@PANI were synthesized using hydrothermal synthesis and interfacial polymerization strategies, respectively. A suitable functional monomer to fabricate the MIP platform was selected using the density functional theory (DFT/M06-2X method). Higher electrochemical active surface area (0.985 cm

which is 6.99 times higher than the bare SPE) and a lower charge transfer resistance (R

= 27.8 Ω) at the MIP/Au@PANI/SeS

@Co MOF electrode was achieved based on the higher number of adsorptive sites and enhanced conductivity (electron transfer rate constant (k

= 3.24 × 10

s

) of the sensing platform. The fabricated MIP sensor performance was studied in 10 mM PBS (pH = 6.4), where an improved detection limit (0.66 pM) for PT and a broad logarithmic linear dynamic range (0.001-100 nM) were both observed. The sensor possessed higher selectivity (Imprinting factor = 15.4 for PT), excellent reusability (%RSD of 10 cycles = 2.49%), high storage stability (6.7% lost after 35 days), and robust reproducibility (%RSD = 3.22%) The as-prepared MIP-based PT sensor was applied to detect PT in a real-time apple juice sample (10% diluted with PBS) with a recovery % ranging from 94.5 to 106.4%. The proposed sensor possesses great advantages in terms of cost-effectiveness, providing a simple detection strategy for long-term storage stability, and reversible cycle measurements.

Optimization of green and rapid analytical procedure for the extraction of patulin in fruit juice and dried fruit samples by air-assisted natural deep eutectic solvent-based solidified homogeneous liquid phase microextraction using experimental design and computational chemistry approach

Hatice Taşpınar, Adil Elik, Savaş Kaya, Nail AltunayPMID: 33940302 DOI: 10.1016/j.foodchem.2021.129817

Abstract

In this paper, a green and inexpensive air-assisted natural deep eutectic solvent-based solidified homogeneous liquid phase microextraction procedure was optimized for extraction of patulin in fruit juice and dried fruit samples using experimental design prior to its spectrophotometric determination. Four different natural deep eutectic solvent were prepared and applied to ensure efficient, and selective extraction of patulin. The significant variables including Zn(II) amount, cooling time, pH and amount of natural deep eutectic solvent were optimized by using central composite design. Under optimized conditions, working range was 10-750 μg Lwith 0.9996 of correlation coefficient. Detection limit and preconcentration factor were 3.5 μg L

and 150, respectively. The repeatability and reproducibility precision were in the range of 3.2-4.6% and 4.3-5.6% respectively. Recoveries ranging from 94% to 104% proved the accuracy of the method. The optimized method was successfully applied to the extraction and identification of patulin in the selected samples.

Patulin in food: A mycotoxin concern for human health and its management strategies

Dipendra Kumar Mahato, Madhu Kamle, Bharti Sharma, Shikha Pandhi, Sheetal Devi, Kajal Dhawan, Raman Selvakumar, Diwakar Mishra, Arvind Kumar, Shalini Arora, Namita Ashish Singh, Pradeep KumarPMID: 33933519 DOI: 10.1016/j.toxicon.2021.04.027

Abstract

The mycotoxin patulin is primarily produced as a secondary metabolite by numerous fungal species and predominantly by Aspergillus, Byssochlamys, and Penicillium species. It is generally associated with fungal infected food materials. Penicillium expansum is considered the only fungal species liable for patulin contamination in pome fruits, especially in apples and apple-based products. This toxin in food poses serious health concerns and economic threat, which has aroused the need to adopt effective detection and mitigation strategies. Understanding its origin sources and biosynthetic mechanism stands essential for efficiently designing a management strategy against this fungal contamination. This review aims to present an updated outline of the sources of patulin occurrence in different foods and their biosynthetic mechanisms. It further provides information regarding the detrimental effects of patulin on human and agriculture as well as its effective detection, management, and control strategies.Action Mode of the Mycotoxin Patulin as a Novel Natural Photosystem II Inhibitor

Yanjing Guo, Weizhe Liu, He Wang, Xiaoxiong Wang, Sheng Qiang, Hazem M Kalaji, Reto Jörg Strasser, Shiguo ChenPMID: 34165302 DOI: 10.1021/acs.jafc.1c01811

Abstract

A biocontrol method plays an important role in weed management. In this study, we aimed to clarify the phytotoxicity of the mycotoxin patulin (PAT) and reveal its mode of action as a new natural photosystem II (PSII) inhibitor. Phytotoxicity test showed that PAT has herbicidal activity and causes significant leaf lesions on. Under a half-inhibition concentration

(2.24 μM), the observed significant decrease in oxygen evolution rate and the increase in the J-step of the chlorophyll fluorescence rise OJIP curve indicated that PAT strongly reduces photosynthetic efficiency by blocking electron transport from the primary to secondary plastoquinone acceptors (Q

to Q

) of PSII. Molecular modeling of PAT docking to the

D1 protein suggested that PAT bounds to the Q

site by forming hydrogen bonds to histidine 252 in the D1 protein. It is proposed that PAT is a new natural PSII inhibitor and has the potential to be developed into a bioherbicide or used as a template scaffold for discovering novel derivatives with more potent herbicidal activity.

Molecular Identification of Penicillium sp. Isolated from Citrus Fruits

Eman Gamal Abd Elnaser Mohamed El-Dawy, Youssuf Ahmed Gherbawy, Sabry Hassan, Mohamed Ahmed HusseinPMID: 33829281 DOI: 10.1007/s00284-021-02463-3

Abstract

Penicillium is one of the most important postharvest pathogens of citrus fruits worldwide. It induces blue or green mold disease, a decay that can lead to significant economic losses during storage. Based on internal transcribed spacer (ITS) sequences, seven Penicillium species and one closely related Talaromyces variabilis were identified from 30 rotten samples of citrus fruits marketed in Qena. Penicillium expansum was the most common species, recovered from 16.7% of the samples, followed by P. chrysogenum (10%) and P. polonicum (10%). Sixteen isolates were tested through inoculation on healthy citrus fruits; the data exhibited that 68.7% of isolates were highly virulent. A "Specific Gene Random Primer Polymerase Chain Reaction (SGRP-PCR)" marker technique indicated that the genetic similarity among P. expasum ranged from 49.4 to 85.7%, and a relatively correlation was found between SGRP band profile and species origin. Patulin was detected in 40% of P. expansum isolates. This study provided a useful molecular approach to identify different Penicillium species by sequencing ITS region, focus on the pathogenicity, compare between P. expansum isolates and their ability in patulin production.Patulin Contamination of Citrus Fruits from Punjab and Northern Pakistan and Estimation of Associated Dietary Intake

Kinza Aslam, Shahzad Zafar Iqbal, Ahmad Faizal Abdull Razis, Sunusi Usman, Nada Basheir AliPMID: 33668973 DOI: 10.3390/ijerph18052270

Abstract

This research aims to assess the natural occurrence of patulin (PAT) in selected citrus fruits from central cities of Punjab and Pakistan's northern cities. A total of 2970 fruit samples from 12 citrus cultivars were examined using liquid chromatography fitted with a UV detector. The detection limit (LOD) and quantification limit were 0.04 and 0.12 µg/kg, respectively. About 56% of samples of citrus fruits from Punjab's central cities, Pakistan, were found to be contaminated with PAT, with values ranging from 0.12 to 1150 µg/kg in samples from central Punjab cities. Furthermore, 31.7% of samples of citrus fruits from northern cities of Pakistan were contaminated with PAT, with values ranging from 0.12 to 320 µg/kg. About 22.1% of citrus fruit samples had PAT levels greater than the suggested limits established by the European Union (EU). The dietary intake levels of PAT ranged from 0.10 to 1.11 µg/kg bw/day in the central cities of Punjab, Pakistan, and 0.13 to 1.93 µg/kg bw/day in the northern cities of Pakistan.Prevention and detoxification of patulin in apple and its products: A review

Xiangfeng Zheng, Wanning Wei, Wenyuan Zhou, Huaxiang Li, Shengqi Rao, Lu Gao, Zhenquan YangPMID: 33648261 DOI: 10.1016/j.foodres.2020.110034

Abstract

Patulin-producing fungi pose an unavoidable problem for apple and its product quality, thereby threatening human and/or animal health. Studies on controlling the patulin-producing fungal growth and patulin contamination in apple and its products by physical methods, chemical fungicides, and biological methods have been performed for decades, but patulin contamination has not been addressed. Here, the important of studying regulation mechanism of patulin production in apple at the protein expression and metabolism levels is proposed, which will facilitate the development of controlling patulin production by using physical, chemical, and biological methods. Furthermore, the advantages or disadvantages and effects or mechanisms of using physical, chemical, biological methods to control the decay caused by Penicillium expansum and to remove patulin in food was discussed. The development of physical methods to remove patulin depends on the development of special equipment. Chemical methods are economical and efficient, if we have ensured that there are no unknown reactions or toxic by-products by using these chemicals. The biological method not only effectively controls the decay caused by Penicillium espansum, but also removes the toxins that already exist in the food. Degradation of patulin by microorganisms or biodegradation enzymes is an efficient and promising method to remove patulin in food if the microorganisms used and the degradation products are completely non-toxic.Combining Patulin with Cadmium Induces Enhanced Hepatotoxicity and Nephrotoxicity In Vitro and In Vivo

Jinling Cui, Shutao Yin, Chong Zhao, Lihong Fan, Hongbo HuPMID: 33803748 DOI: 10.3390/toxins13030221

Abstract

Food can be contaminated by various types of contaminants such as mycotoxins and toxic heavy metals. Therefore, it is very likely that simultaneous intake of more than one type of food contaminant by consumers may take place, which provides a strong rationale for investigating the combined toxicities of these food contaminants. Patulin is one of the most common food-borne mycotoxins, whereas cadmium is a representative of toxic heavy metals found in food. The liver and kidneys are the main target organ sites for both patulin and cadmium. We hypothesized that simultaneous exposure to patulin and cadmium could produce synergistic hepatotoxicity and nephrotoxicity. Alpha mouse liver 12 (AML12) and Human embryonic kidney (HEK) 293 (HEK293) cell lines together with a mouse model were used to explore the combination effect and mechanism. The results demonstrated, for the first time, that the co-exposure of liver or renal cells to patulin and cadmium caused synergistic cytotoxicity in vitro and enhanced liver toxicity in vivo. The synergistic toxicity caused by the co-administration of patulin and cadmium was attributed to the boosted reactive oxygen species (ROS) generation. c-Jun N-terminal kinase 1 (JNK1) and p53 as downstream mediators of oxidative stress contributed to the synergistic toxicity by co-exposure of patulin and cadmium, while p53/JNK1 activation promoted the second-round ROS production through a positive feedback loop. The findings of the present study extend the toxicological knowledge about patulin and cadmium, which could be beneficial to more precisely perform risk assessments on these food contaminants.Simultaneous electrochemical aptasensing of patulin and ochratoxin A in apple juice based on gold nanoparticles decorated black phosphorus nanomaterial

Haiyan Zhao, Xiujuan Qiao, Xuelian Zhang, Chen Niu, Tianli Yue, Qinglin ShengPMID: 33715040 DOI: 10.1007/s00216-021-03253-3

Abstract

Simultaneous detection of patulin (PAT) and ochratoxin A (OTA) in food products is in great demand, which can prevent toxins from being exposed to human and animal bodies. However, simultaneous detection of multiple targets still faces a challenge. Herein, we developed a novel electrochemical aptasensor for the simultaneous detection of PAT and OTA in apple juice based on gold nanoparticles decorated black phosphorus (AuNPs-BP) nanomaterial. AuNPs-BP function?/work? as a sensing platform for loading much different electrochemical signal molecules functionalized aptamers. In this context, methylene blue functionalized PAT aptamers (Mb-PAT-aptamers) and ferrocene functionalized OTA aptamers (Fc-OTA-aptamers) have been introduced here to fabricate the aptasensor. Fc close to electrode surface showed a strong signal, whereas Mb was far away from electrode surface so exhibited a weak signal in the absence of OTA and PAT. Two kinds of electrochemical signal changes have been recorded dependent on target of OTA and PAT concentrations. So, simultaneous detection of OTA and PAT is achieved. Under the optimum conditions, using this developed biosensor, PAT and OTA can be quantified at a linearity range of 0.01 × 10μg·mL

~ 0.10 μg·mL

. In addition, it also has good selectivity, stability and repeatability. For the practical application, it shows promising performance for the simultaneous detection of PAT and OTA in apple juice.